
5-(4-Methoxybenzenesulfonyl)-pentylamine hydrochloride
Übersicht
Beschreibung
The compound is a derivative of 4-Methoxybenzenesulfonyl chloride , which is a sulfonyl chloride compound with a methoxy group attached to the benzene ring. Sulfonyl chlorides are reactive compounds often used in organic synthesis. The “pentylamine” part suggests the presence of a five-carbon aliphatic chain with an amine group.
Synthesis Analysis
While the exact synthesis of “5-(4-Methoxybenzenesulfonyl)-pentylamine hydrochloride” is not available, sulfonyl chlorides are generally known to react with amines to form sulfonamides . Therefore, a possible synthesis could involve the reaction of 4-Methoxybenzenesulfonyl chloride with pentylamine.Chemical Reactions Analysis
Sulfonyl chlorides are typically reactive towards nucleophiles due to the presence of the electrophilic sulfur atom . They can react with amines to form sulfonamides, or with alcohols to form sulfonate esters .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Therapeutic Agents
A study by Abbasi et al. (2018) explored sulfonamides derived from 4-methoxyphenethylamine, closely related to 5-(4-Methoxybenzenesulfonyl)-pentylamine hydrochloride. These compounds showed promising acetylcholinesterase inhibitory activity, suggesting potential as therapeutic agents for Alzheimer’s disease. The study demonstrated competitive inhibition of acetylcholinesterase, forming an irreversible enzyme inhibitor complex, which could be significant in Alzheimer's disease treatment (Abbasi et al., 2018).
pH-Responsive Block Copolymers
Wang et al. (2013) synthesized a pH-responsive block copolymer, methoxy poly(ethylene glycol)-b-poly5-methacrylamido-pentylamine hydrochloride, using a monomer similar to 5-(4-Methoxybenzenesulfonyl)-pentylamine hydrochloride. This polymer exhibited unique aggregation behavior in aqueous solutions at different pH values, which could be significant in the development of pH-sensitive drug delivery systems and materials science applications (Wang et al., 2013).
Dye Intermediates Synthesis
Li Yun-xia (2004) focused on synthesizing two sulfonamide dye intermediates, which included a compound structurally related to 5-(4-Methoxybenzenesulfonyl)-pentylamine hydrochloride. These intermediates have potential applications in dye and pigment production, providing insight into novel dye synthesis methods (Li Yun-xia, 2004).
Controlled Drug Release Systems
Research by Alcántara Blanco et al. (2020) involved encapsulating compounds in poly(lactic acid) membranes, with a focus on controlled drug release and tissue engineering. The study explored compounds structurally similar to 5-(4-Methoxybenzenesulfonyl)-pentylamine hydrochloride, indicating its potential application in the development of novel drug delivery systems (Alcántara Blanco et al., 2020).
Enzymatic Assay Development
Fossati and Prencipe (2010) developed a chromogenic detection system for assaying uric acid in biological fluids, involving chemicals structurally related to 5-(4-Methoxybenzenesulfonyl)-pentylamine hydrochloride. This system has implications for clinical chemistry and diagnostic assay development (Fossati & Prencipe, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)sulfonylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S.ClH/c1-16-11-5-7-12(8-6-11)17(14,15)10-4-2-3-9-13;/h5-8H,2-4,9-10,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAUOFLDAZRIAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxybenzenesulfonyl)-pentylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




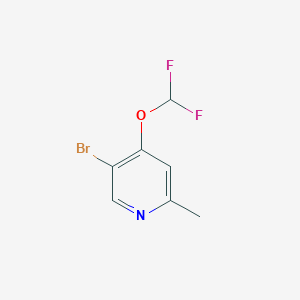
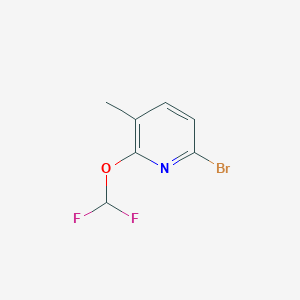
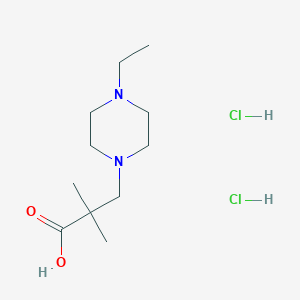


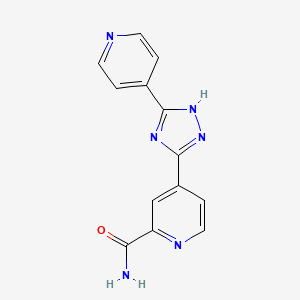
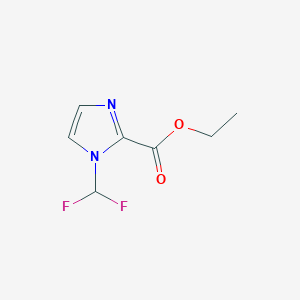
![5-Bromo-2-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B1412603.png)

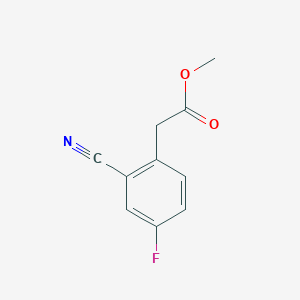
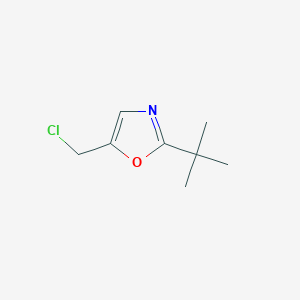
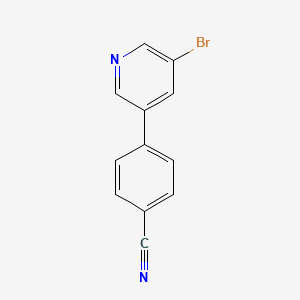
![1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone](/img/structure/B1412613.png)